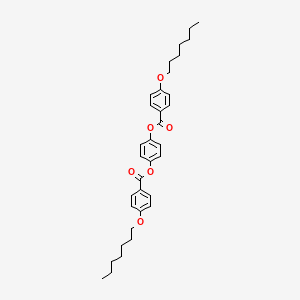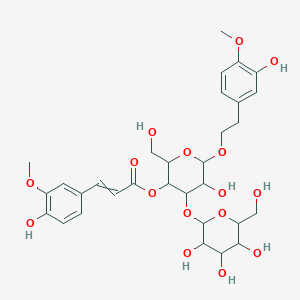
Methylphosphonic acid (methyl-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylphosphonic acid is an organophosphorus compound with the chemical formula CH3P(O)(OH)2 . The phosphorus center is tetrahedral and is bonded to a methyl group, two OH groups, and an oxygen . It is a white, non-volatile solid that is poorly soluble in organic solvents but soluble in water and common alcohols .
Synthesis Analysis
Methylphosphonic acid can be prepared from triethylphosphite by first using a Michaelis-Arbuzov reaction to generate the phosphorus(V) center . The resulting dialkylphosphonate is then treated with chlorotrimethylsilane before hydrolysis of the siloxyphosphonate to generate the desired product .Molecular Structure Analysis
The molecular formula of Methylphosphonic acid is CH5O3P . Its average mass is 96.022 Da and its monoisotopic mass is 95.997627 Da .Chemical Reactions Analysis
The vibrational spectra of aqueous solutions of methylphosphonic acid and its anions have been studied . The supercritical water co-oxidation elementary reaction rate mechanism for methylphosphonic acid was also studied .Physical And Chemical Properties Analysis
Methylphosphonic acid is a white solid with a melting point of 105-107 °C . It is poorly soluble in organic solvents but soluble in water and common alcohols .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Methylphosphonic acid (methyl-D3, 98per cent) can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "Methyl iodide (CH3I)", "Deuterium oxide (D2O)", "Phosphorus trichloride (PCl3)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Methyl iodide (CH3I) is reacted with deuterium oxide (D2O) in the presence of a base such as sodium hydroxide (NaOH) to produce methyl-D3 iodide (CH3D3I).", "Step 2: Methyl-D3 iodide (CH3D3I) is then reacted with phosphorus trichloride (PCl3) in the presence of a reducing agent such as sodium borohydride (NaBH4) to produce methyl-D3 phosphonic acid (CH3D3PO3H).", "Step 3: Methyl-D3 phosphonic acid (CH3D3PO3H) is then hydrolyzed with hydrochloric acid (HCl) to produce Methylphosphonic acid (methyl-D3, 98per cent)." ] } | |
Numéro CAS |
104801-16-3 |
Formule moléculaire |
CH5O3P |
Poids moléculaire |
99.041 g/mol |
Nom IUPAC |
trideuteriomethylphosphonic acid |
InChI |
InChI=1S/CH5O3P/c1-5(2,3)4/h1H3,(H2,2,3,4)/i1D3 |
Clé InChI |
YACKEPLHDIMKIO-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])P(=O)(O)O |
SMILES canonique |
CP(=O)(O)O |
Synonymes |
Methylphosphonic acid (methyl-D3, 98%) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








